JWH 200 5-hydroxyindole métabolite

Vue d'ensemble

Description

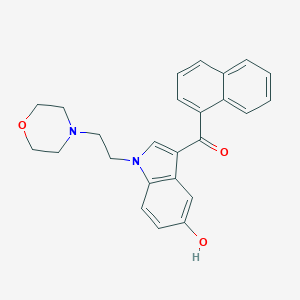

Le composé Métabolite 5-hydroxyindole de JWH 200 est un dérivé du cannabinoïde synthétique JWH 200. Il s'agit d'un aminoalkylindole qui agit comme un agoniste du récepteur cannabinoïde, se liant au récepteur cannabinoïde 1 avec une grande affinité. Ce métabolite devrait être un métabolite urinaire du JWH 200, basé sur le métabolisme de composés étroitement liés tels que le JWH 015 et le JWH 018 .

Applications De Recherche Scientifique

JWH 200 5-hydroxyindole metabolite has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of the JWH 200 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound acts as a CB receptor agonist , binding the CB1 receptor with high affinity .

Mode of Action

The JWH 200 5-hydroxyindole metabolite interacts with its target, the CB1 receptor, by binding to it with high affinity . This binding action triggers a series of biochemical reactions that result in the activation of the receptor and the initiation of its downstream effects.

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 . The impact of these properties on the compound’s bioavailability is currently unknown.

Analyse Biochimique

Biochemical Properties

The JWH 200 5-hydroxyindole metabolite plays a significant role in biochemical reactions. It interacts with the CB 1 receptor, a protein that is part of the endocannabinoid system . The nature of these interactions involves the metabolite binding to the receptor with high affinity .

Cellular Effects

The effects of the JWH 200 5-hydroxyindole metabolite on cells and cellular processes are primarily mediated through its interaction with the CB 1 receptor . By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the JWH 200 5-hydroxyindole metabolite involves its binding interactions with the CB 1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity .

Metabolic Pathways

The JWH 200 5-hydroxyindole metabolite is involved in specific metabolic pathways related to the endocannabinoid system . It interacts with enzymes and cofactors within this system, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du métabolite 5-hydroxyindole de JWH 200 implique l'hydroxylation du JWH 200. La voie de synthèse générale comprend les étapes suivantes :

Matière de départ : JWH 200, qui est (1-(2-morpholinoéthyl)-1H-indol-3-yl)(naphtalèn-1-yl)méthanone.

Hydroxylation : L'introduction d'un groupe hydroxyle en position 5 du cycle indole. Cela peut être réalisé à l'aide de divers agents hydroxylants dans des conditions contrôlées.

Méthodes de production industrielle

Les méthodes de production industrielle du métabolite 5-hydroxyindole de JWH 200 ne sont pas bien documentées dans la littérature. Le processus impliquerait probablement des réactions d'hydroxylation à grande échelle utilisant des conditions optimisées pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de quinones ou d'autres dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.

Substitution : Le cycle indole peut subir des réactions de substitution électrophile, en particulier en position 5.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en milieu acide.

Principaux produits formés

Oxydation : Formation de quinones ou d'autres dérivés oxydés.

Réduction : Formation de dérivés alcooliques.

Substitution : Formation de dérivés indoles halogénés ou nitrés.

Applications de la recherche scientifique

Le métabolite 5-hydroxyindole de JWH 200 a plusieurs applications de recherche scientifique :

Chimie forensique : Utilisé comme étalon de référence analytique en toxicologie médico-légale pour identifier et quantifier la présence de JWH 200 et de ses métabolites dans des échantillons biologiques.

Toxicologie : Enquête sur ses voies métaboliques et ses effets toxiques potentiels dans les systèmes biologiques.

Mécanisme d'action

Le mécanisme d'action du métabolite 5-hydroxyindole de JWH 200 implique son interaction avec les récepteurs cannabinoïdes. Il agit comme un agoniste au niveau du récepteur cannabinoïde 1, conduisant à l'activation des voies de signalisation en aval. Cette interaction entraîne divers effets physiologiques, notamment la modulation de la libération de neurotransmetteurs et l'altération des réponses cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

JWH 015 : Un autre aminoalkylindole avec une activité similaire au niveau du récepteur cannabinoïde.

JWH 018 : Un composé étroitement lié avec une structure et un profil métabolique similaires.

AM-2201 : Un cannabinoïde synthétique avec des propriétés pharmacologiques similaires.

Unicité

Le métabolite 5-hydroxyindole de JWH 200 est unique en raison de son hydroxylation spécifique en position 5 du cycle indole, ce qui le distingue des autres métabolites. Cette modification structurelle peut influencer son affinité de liaison et son activité au niveau des récepteurs cannabinoïdes, ce qui en fait un composé précieux pour l'étude des effets des cannabinoïdes synthétiques .

Activité Biologique

The compound [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone, also known as JWH-200, is a synthetic cannabinoid that belongs to a class of compounds known for their interaction with the endocannabinoid system. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of JWH-200 is characterized by an indole core substituted with a morpholine group and a naphthalenyl moiety. The molecular formula is with a molecular weight of 354.4858 g/mol. Its structural formula can be represented as follows:

JWH-200 primarily acts as a full agonist at the cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and immune response.

Binding Affinity

Research indicates that JWH-200 exhibits high affinity for CB2 receptors, with binding affinities in the nanomolar range. This selectivity suggests its potential utility in therapeutic contexts where modulation of the immune system or pain relief is desired.

1. Analgesic Effects

JWH-200 has been shown to possess significant analgesic properties. Studies have demonstrated its efficacy in reducing pain in various models, including neuropathic pain and inflammatory pain conditions. The compound's ability to activate CB2 receptors contributes to its anti-inflammatory effects, making it a candidate for treating chronic pain syndromes.

2. Anti-inflammatory Properties

The activation of CB2 receptors by JWH-200 leads to the modulation of inflammatory responses. It has been reported to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential application in treating inflammatory diseases such as arthritis.

3. Neuroprotective Effects

Emerging research indicates that JWH-200 may offer neuroprotective benefits. Its action on cannabinoid receptors can help protect against neurodegenerative processes associated with conditions like Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

Safety and Toxicology

While synthetic cannabinoids like JWH-200 exhibit promising therapeutic effects, concerns regarding their safety profile persist. Adverse effects related to synthetic cannabinoids can include anxiety, paranoia, and cardiovascular issues. Comprehensive toxicological studies are essential to establish safe usage guidelines.

Propriétés

IUPAC Name |

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWRVIWPNCLGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017854 | |

| Record name | JWH-200 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133438-72-9 | |

| Record name | JWH-200 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.